![molecular formula C11H10ClN3O B1624787 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone CAS No. 210992-31-7](/img/structure/B1624787.png)
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone
Vue d'ensemble
Description
1-(1-(5-Chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl)-1-ethanone, commonly referred to as CMPE, is a synthetic compound with a wide range of applications in scientific research and lab experiments. CMPE is a pyrazole derivative with a pyridine ring, and has been studied extensively due to its unique chemical structure and potential for various applications. In
Applications De Recherche Scientifique
Synthesis and Reactivity
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone and its derivatives have been synthesized for various applications, showcasing their versatility in chemical reactions. For instance, it has been used as a starting material to obtain heterocyclic compounds with potential antiviral activities, including against HSV1 and HAV-MBB, through reactions with phenyl isothiocyanate and active halogen-containing compounds (Attaby et al., 2006). Furthermore, derivatives of this compound have been explored for their catalytic behavior toward ethylene reactivity, indicating its utility in the development of new catalysts (Sun et al., 2007).
Antifungal and Antimicrobial Activities
Compounds derived from 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone have shown promising antifungal and antimicrobial properties. Notably, derivatives have demonstrated moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata, highlighting their potential as antifungal agents (Mamolo et al., 2003). Additionally, the compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, synthesized from a related precursor, has shown significant antimicrobial activity, suggesting its application in combating microbial infections (Salimon et al., 2011).
Structural Analysis and Electronic Structure
The structural and electronic properties of compounds related to 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone have been a subject of study, providing insights into their reactivity and interaction potentials. For example, studies on isomorphous methyl- and chloro-substituted heterocyclic analogs have contributed to understanding the chlorine-methyl exchange rule, facilitating the prediction of compound behavior in various chemical contexts (Swamy et al., 2013).
Propriétés
IUPAC Name |
1-[1-(5-chloropyridin-2-yl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-10(8(2)16)6-14-15(7)11-4-3-9(12)5-13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGVJYLZRJHWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460540 | |
| Record name | 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone | |
CAS RN |
210992-31-7 | |
| Record name | 1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



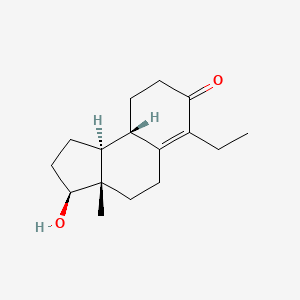
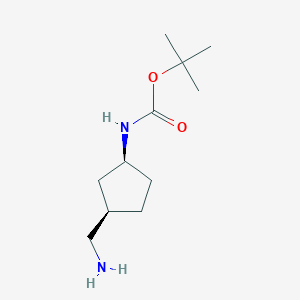

![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)

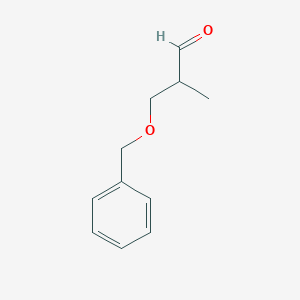
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
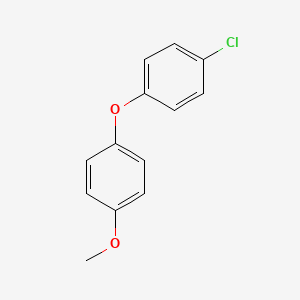
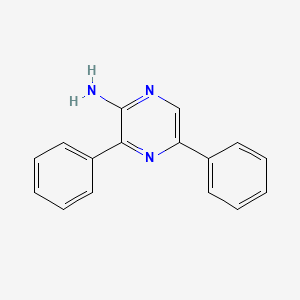
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)
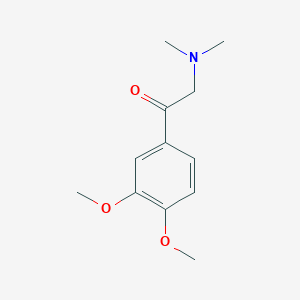
![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)
![2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol](/img/structure/B1624726.png)
![6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624727.png)